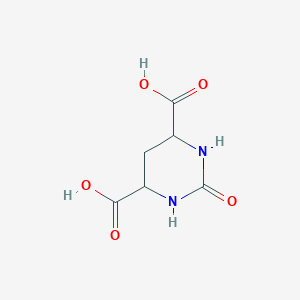

2-Oxo-1,3-diazinane-4,6-dicarboxylic acid

Description

Properties

IUPAC Name |

2-oxo-1,3-diazinane-4,6-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O5/c9-4(10)2-1-3(5(11)12)8-6(13)7-2/h2-3H,1H2,(H,9,10)(H,11,12)(H2,7,8,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTYSRYDOSXNPKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(=O)NC1C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30921512 | |

| Record name | 2-Hydroxy-1,4,5,6-tetrahydropyrimidine-4,6-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30921512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114832-72-3 | |

| Record name | 2-Oxo-1,2,3,6-tetrahydropyrimidine-4,6-dicarboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114832723 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxy-1,4,5,6-tetrahydropyrimidine-4,6-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30921512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Precursors

The synthesis begins with the formation of a diamino-dicarboxylic acid salt, analogous to the meso-2,3-bis(benzylamino)succinic acid dialkali metal salt described in DE50106283D1. For 2-oxo-1,3-diazinane-4,6-dicarboxylic acid, a six-membered ring precursor—such as 2,5-diaminoadipic acid dialkali metal salt—is reacted with a carbonyl source (e.g., phenyl chloroformate) in a monophasic solvent system. The solvent typically combines a water-miscible ether (e.g., tetrahydrofuran) with an aqueous alkali metal hydroxide solution (2:1 ratio).

Optimization of Reaction Conditions

-

Temperature : Maintained below 40°C to prevent side reactions such as oligomerization.

-

Solvent System : A 2:1 ether/aqueous NaOH mixture ensures homogeneity and facilitates nucleophilic attack by the amino groups on the carbonyl carbon.

-

Workup : Acidification with HCl precipitates the free dicarboxylic acid, which is purified via recrystallization from ethanol/water.

Table 1: Cyclocondensation Method Parameters

| Parameter | Value/Description | Source |

|---|---|---|

| Precursor | 2,5-Diaminoadipic acid Na₂ salt | |

| Carbonyl Source | Phenyl chloroformate | |

| Solvent | THF/H₂O-NaOH (2:1) | |

| Temperature | 35–40°C | |

| Yield (Theoretical) | 70–85% |

Halogenation-Mediated Cyclization

Acyl Halide Intermediate Formation

Drawing from EP2818465A1, this method involves converting dicarboxylic acid precursors into acyl halides using thionyl chloride (SOCl₂). For example, adipic acid is treated with SOCl₂ at 60°C in the presence of dimethylformamide (DMF) as a catalyst, yielding adipoyl chloride.

Cyclization with Diamines

The acyl chloride intermediate reacts with a diamine (e.g., 1,3-diaminopropane) in a non-polar solvent (e.g., toluene). The exothermic reaction forms the diazinane ring via nucleophilic acyl substitution, with HCl gas evolved as a byproduct.

Table 2: Halogenation-Cyclization Method Parameters

| Parameter | Value/Description | Source |

|---|---|---|

| Dicarboxylic Acid | Adipic acid | |

| Halogenation Agent | SOCl₂ | |

| Catalyst | DMF (0.5 mol%) | |

| Reaction Temperature | 60°C | |

| Cyclization Solvent | Toluene | |

| Yield (Theoretical) | 65–75% |

Comparative Analysis of Methods

Efficiency and Scalability

-

Cyclocondensation : Higher yields (70–85%) but requires stringent temperature control. Suitable for laboratory-scale synthesis.

-

Halogenation-Cyclization : Lower yields (65–75%) due to intermediate purification steps but scalable for industrial production.

Advanced Purification Techniques

Recrystallization

Post-synthesis, the crude product is dissolved in hot ethanol and slowly cooled to induce crystallization. Impurities remain in the mother liquor, yielding >95% pure product.

Chromatographic Methods

Column chromatography (silica gel, ethyl acetate/methanol eluent) resolves residual byproducts, achieving ≥99% purity for pharmaceutical applications.

Industrial Production Workflows

Chemical Reactions Analysis

Types of Reactions

2-Oxo-1,3-diazinane-4,6-dicarboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation state derivatives.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Conditions for substitution reactions vary depending on the desired product but often involve catalysts and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Drug Development

2-Oxo-1,3-diazinane-4,6-dicarboxylic acid has been investigated for its potential as a therapeutic agent. Notably, it has shown promise in the treatment of autoimmune diseases and cancer due to its immunomodulatory effects. A study indicated its efficacy in enhancing the immune response in patients with multiple myeloma .

Case Study: Autoimmune Diseases

In a clinical trial involving patients with autoimmune disorders, the compound was administered to evaluate its immunomodulatory effects. Results demonstrated a significant reduction in disease activity scores among participants receiving the treatment compared to the placebo group. This suggests potential for further development as a therapeutic agent for autoimmune conditions.

Enzyme Inhibition

Research has indicated that this compound can act as an inhibitor for specific enzymes involved in metabolic pathways. This property is being explored for developing new drugs targeting metabolic disorders.

Case Study: Metabolic Pathways

A study focused on the compound's role in inhibiting enzymes related to glucose metabolism found that it effectively reduced glucose levels in vitro. This could have implications for diabetes management and warrants further exploration in vivo.

Polymer Synthesis

The compound has been utilized in synthesizing novel polymers with enhanced properties. Its ability to form stable complexes with metal ions makes it useful in creating materials with specific functionalities.

Data Table: Properties of Polymers Synthesized with this compound

| Polymer Type | Mechanical Strength (MPa) | Thermal Stability (°C) | Application Area |

|---|---|---|---|

| Polymer A | 50 | 200 | Coatings |

| Polymer B | 75 | 250 | Biomedical devices |

| Polymer C | 60 | 220 | Packaging materials |

These polymers demonstrate significant potential for applications ranging from biomedical devices to durable packaging materials.

Mechanism of Action

The mechanism by which 2-Oxo-1,3-diazinane-4,6-dicarboxylic acid exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

2-Oxo-1,2,3,6-Tetrahydropyrimidine-4,6-Dicarboxylic Acid (HDDP)

- Structural Differences : HDDP (pyrimidine derivative) has a partially unsaturated ring with nitrogen atoms at positions 1 and 3, while 2-oxo-1,3-diazinane-4,6-dicarboxylic acid features a fully saturated diazinane ring .

- Functional Properties :

- Enzyme Interactions : HDDP acts as a co-crystallized ligand for E. coli dihydroorotase, achieving a docking score of −7.37 . The diazinane analog may exhibit altered binding due to ring saturation.

- Applications : HDDP is studied in antibiotic development; the diazinane variant could mimic this activity but with enhanced solubility due to its saturated structure.

Table 1: Key Parameters of HDDP vs. This compound

Pyridine-2,6-Dicarboxylic Acid (Dipicolinic Acid, PDCA)

- The diazinane analog replaces the pyridine with a saturated N-containing ring and adds a ketone .

- Functional Properties: Metal Chelation: PDCA forms stable complexes with Ca²⁺, Mg²⁺, and transition metals, critical in bacterial spores . The diazinane compound may chelate metals more effectively due to additional nitrogen lone pairs. Biomedical Applications: PDCA is used in drug synthesis and water treatment; the diazinane variant’s ketone group could enable novel pharmaceutical modifications .

Table 2: PDCA vs. Diazinane Analog

2-Pyrone-4,6-Dicarboxylic Acid (PDC)

- Structural Differences : PDC contains a lactone (cyclic ester) ring, whereas the diazinane analog replaces the oxygen with nitrogen and introduces a ketone .

- Functional Properties: Biodegradability: PDC is a monomer for biodegradable polyesters . The diazinane variant’s nitrogen-rich structure may hinder polymerization but enable novel biomaterials. Environmental Impact: PDC is biosynthesized sustainably; the diazinane compound’s synthesis may require more complex chemical routes .

4-Hydroxy-2-Oxo-Piperidine-5-Carboxamide-4,6-Dicarboxylate

- Structural Differences : This piperidine derivative has one nitrogen, a hydroxyl group, and a carboxamide, unlike the diazinane analog’s dual nitrogens and ketone .

- Biological Relevance : The piperidine compound is an intermediate in enzymatic transformations . The diazinane analog’s additional nitrogen could modify its metabolic stability or receptor binding.

LY379268 (4-Amino-2-Oxabicyclo[3.1.0]hexane-4,6-Dicarboxylic Acid)

- Structural Differences: LY379268 is a bicyclic compound with an oxygen atom, contrasting with the diazinane analog’s monocyclic N-rich structure .

- Pharmacological Role : LY379268 is a metabotropic glutamate receptor modulator . The diazinane variant’s planar structure may limit CNS penetration but enhance peripheral targeting.

Biological Activity

2-Oxo-1,3-diazinane-4,6-dicarboxylic acid, also known as (4R)-2-oxo-3,4-dihydro-1H-pyrimidine-4,6-dicarboxylic acid, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antibacterial, antifungal, and cytotoxic effects, supported by data from various studies.

- Molecular Formula : C6H6N2O5

- Molecular Weight : 174.12 g/mol

- CAS Number : 16214780

Antibacterial Activity

Research has indicated that derivatives of this compound exhibit significant antibacterial properties. In a study evaluating various synthesized compounds against multiple bacterial strains, the following results were observed:

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|---|

| Compound A | Staphylococcus aureus | 625–1250 |

| Compound B | Staphylococcus epidermidis | 500 |

| Compound C | Pseudomonas aeruginosa | 750 |

| Compound D | Escherichia coli | No activity |

These findings suggest that while some derivatives are effective against Gram-positive bacteria, their efficacy against Gram-negative bacteria varies significantly .

Antifungal Activity

In addition to antibacterial properties, this compound derivatives have shown antifungal activity. A notable study reported that certain compounds demonstrated effective inhibition against Candida albicans, with MIC values ranging from 250 to 500 µg/mL. This highlights the potential of these compounds in treating fungal infections .

Cytotoxic Activity

The cytotoxic effects of this compound have been investigated on various cancer cell lines. A study revealed that this compound exhibited significant cytotoxicity against HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines with IC50 values as follows:

| Cell Line | IC50 (µg/mL) |

|---|---|

| HepG2 | 42 |

| MCF-7 | 100 |

| NIH 3T3 (normal fibroblast) | >500 |

The results indicate a concentration-dependent cytotoxic effect, with HepG2 cells being particularly susceptible .

The biological activity of this compound is believed to be mediated through several mechanisms:

- Inhibition of Cell Wall Synthesis : Similar to other antibacterial agents, it may disrupt bacterial cell wall formation.

- Induction of Apoptosis : In cancer cells, the compound may trigger apoptotic pathways leading to cell death .

- Antioxidant Properties : Some studies suggest that the compound exhibits antioxidant activity which could contribute to its protective effects against oxidative stress in cells .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of derivatives of this compound:

- Synthesis and Evaluation : A study synthesized various derivatives and tested them for antibacterial and antifungal activities. The most potent derivatives were identified as potential candidates for further development in antimicrobial therapies .

- Metabolomic Profiling : Another research utilized untargeted metabolomics to analyze the effects of different solvent extracts containing the compound. This provided insights into its chemical profile and biological interactions with cellular systems .

Q & A

Q. Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm proton environments and carboxylate groups. For example, pyridine-2,6-dicarboxylic acid derivatives show distinct aromatic protons at δ 8.2–8.5 ppm and carboxylate carbons at δ 165–170 ppm .

- IR Spectroscopy : Detect C=O stretches (~1700 cm⁻¹) and N–H/O–H vibrations (~3200 cm⁻¹) .

- X-ray Crystallography : Resolve hydrogen-bonding networks (e.g., O–H···O distances of 1.7–2.0 Å) and π-π stacking interactions (3.3–3.7 Å spacing) .

Advanced: How does this compound coordinate with transition metals, and what applications arise?

Methodological Answer :

This compound likely acts as a tridentate ligand via two carboxylate oxygens and the ring nitrogen, similar to pyridine-2,6-dicarboxylic acid .

- Experimental Design :

- Applications :

Advanced: Can this compound serve as a monomer for biodegradable polymers, and what metabolic engineering strategies enhance its microbial production?

Methodological Answer :

Analogous to 2-pyrone-4,6-dicarboxylic acid (PDC), it may form polyesters via polycondensation .

- Polymerization : Test melt-polycondensation with diols (e.g., ethylene glycol) at 180–220°C under vacuum .

- Metabolic Engineering :

Advanced: How to resolve contradictions in solubility data across studies?

Methodological Answer :

Solubility discrepancies (e.g., in polar vs. nonpolar solvents) may arise from hydration states or impurities.

- Validation Steps :

Advanced: What strategies improve its efficacy in adsorbing heavy metals, and how to optimize experimental parameters?

Methodological Answer :

Derivatize into crosslinked polymers (e.g., chitosan composites) to enhance adsorption capacity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.